
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride is an organosulfur compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The chloromethyl and sulfonyl chloride groups attached to the thiazole ring make it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride typically involves the chloromethylation of 1,3-thiazole-5-sulfonyl chloride. This reaction is carried out under acidic conditions using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with the thiazole ring to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed to reduce the sulfonyl chloride group.
Major Products Formed
Substitution Products: Derivatives with various functional groups attached to the thiazole ring.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfonamides.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the chloromethyl and sulfonyl chloride groups. These groups can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids . The thiazole ring can also interact with specific molecular targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the thiazole ring and sulfonyl chloride group.
Chloromethyl methyl ether: Contains a chloromethyl group but differs in the rest of the structure.
Chloromethane: A simpler compound with only a chloromethyl group.
Uniqueness
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the combination of the thiazole ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler chloromethyl compounds .
Propiedades
Fórmula molecular |
C4H3Cl2NO2S2 |
|---|---|
Peso molecular |
232.1 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-1-3-4(10-2-7-3)11(6,8)9/h2H,1H2 |
Clave InChI |
WTBRPUFEWMVKDK-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(S1)S(=O)(=O)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
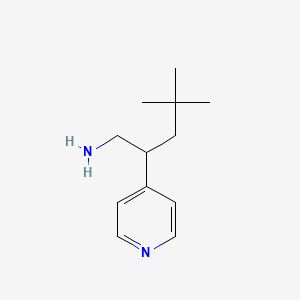
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
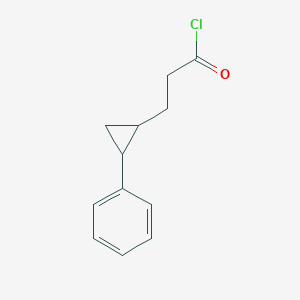
![1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13198440.png)
![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)
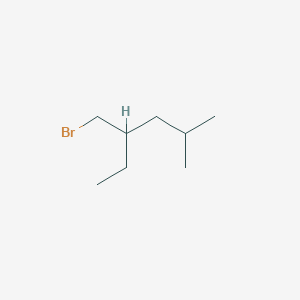

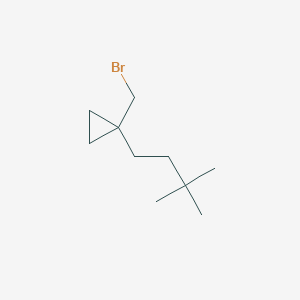
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)
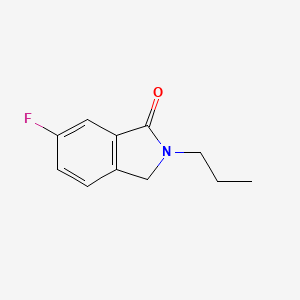

![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
